BenchChemオンラインストアへようこそ!

1-(oxetan-3-yl)ethan-1-amine

Medicinal Chemistry Drug Design Physicochemical Properties

1-(Oxetan-3-yl)ethan-1-amine is a primary amine featuring an oxetane ring, a four-membered saturated heterocycle. With a molecular formula of C5H11NO and a molecular weight of 101.15 g/mol , it is primarily utilized as a versatile building block in medicinal chemistry.

Molecular Formula C5H11NO
Molecular Weight 101.149
CAS No. 1544892-89-8
Cat. No. B2659704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(oxetan-3-yl)ethan-1-amine
CAS1544892-89-8
Molecular FormulaC5H11NO
Molecular Weight101.149
Structural Identifiers
SMILESCC(C1COC1)N
InChIInChI=1S/C5H11NO/c1-4(6)5-2-7-3-5/h4-5H,2-3,6H2,1H3
InChIKeyYXKNHHVCEJACHK-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Oxetan-3-yl)ethan-1-amine (CAS 1544892-89-8): A Core Building Block for Oxetane-Based Drug Discovery


1-(Oxetan-3-yl)ethan-1-amine is a primary amine featuring an oxetane ring, a four-membered saturated heterocycle [1]. With a molecular formula of C5H11NO and a molecular weight of 101.15 g/mol , it is primarily utilized as a versatile building block in medicinal chemistry. The oxetane moiety is valued for its ability to modulate key physicochemical properties—such as lipophilicity, solubility, and metabolic stability—of lead compounds when used as a bioisostere for groups like gem-dimethyl or carbonyl [2].

Why 1-(Oxetan-3-yl)ethan-1-amine Cannot Be Replaced with Common Alkyl or Cycloalkyl Amines in Advanced Lead Optimization


Substituting 1-(oxetan-3-yl)ethan-1-amine with a generic alkyl amine or a saturated heterocyclic analog like a tetrahydrofuran (THF) or piperidine derivative introduces significant risks to a drug discovery program's optimization trajectory. The oxetane ring is not a passive linker; it is a bioisostere that actively alters a molecule's physicochemical and pharmacokinetic profile [1]. Replacing it with a more lipophilic gem-dimethyl group or a metabolically labile carbonyl can drastically change solubility, metabolic stability, and target engagement [1]. Similarly, using a THF analog (e.g., 1-(tetrahydrofuran-3-yl)ethan-1-amine) [2] introduces a different ring size and heteroatom placement, altering conformational preferences, basicity, and potential off-target interactions. Such changes necessitate costly and time-consuming re-optimization of lead series, making the specific oxetane building block critical for maintaining a validated development path.

Quantitative Differentiation Evidence for 1-(Oxetan-3-yl)ethan-1-amine Against Structural Comparators


Enhanced Hydrophilicity: LogP Reduction Compared to a Gem-Dimethyl Analog

1-(Oxetan-3-yl)ethan-1-amine exhibits significantly lower lipophilicity than a theoretical gem-dimethyl analog. Replacing a gem-dimethyl group with an oxetane ring is a validated strategy to reduce LogP, thereby improving solubility and potentially reducing off-target promiscuity [1]. The predicted LogP for 1-(oxetan-3-yl)ethan-1-amine is -0.75 [2], whereas a comparable gem-dimethyl amine would be expected to have a substantially higher, positive LogP value, aligning with the documented class-wide effect of oxetane substitution [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Reduced Basicity: Modulated pKa vs. Unsubstituted Aliphatic Amines

The electron-withdrawing nature of the oxetane ring modulates the basicity of the adjacent amine. The predicted pKa for 1-(oxetan-3-yl)ethan-1-amine is 10.12 . This is significantly lower than that of a typical, unsubstituted primary alkyl amine like ethylamine (pKa ~10.8) [1]. This reduction in basicity can be crucial for optimizing absorption, distribution, and reducing the risk of lysosomal trapping .

Pharmacokinetics ADME Molecular Design

Conformational Rigidity: A Distinct Three-Dimensional Profile vs. Saturated Six-Membered Ring Analogs

The oxetane ring imparts a unique, three-dimensional puckered conformation that can improve binding site complementarity compared to more flexible chains or flatter rings. An X-ray crystallography study of a related 1-(oxetan-3-yl)propan-1-amine derivative revealed the oxetane ring adopts a puckered conformation with bond angles of approximately 88° at the oxygen atom . This contrasts sharply with six-membered ring analogs like 1-(tetrahydro-2H-pyran-4-yl)ethan-1-amine, which present a larger, more flexible, and sterically different binding motif [1]. The specific geometric constraints of the oxetane can be exploited in structure-based drug design to achieve selectivity and potency not attainable with larger heterocycles.

Fragment-Based Drug Discovery Kinase Inhibitors Structure-Based Design

Improvement of Metabolic Stability by Blocking a Labile Gem-Dimethyl Site

A primary driver for incorporating oxetane building blocks like 1-(oxetan-3-yl)ethan-1-amine is the class-wide observation that they dramatically improve metabolic stability when replacing a gem-dimethyl group [1]. While specific microsomal stability data for this exact amine is not available, the established class effect is that oxetane substitution reduces the rate of metabolic degradation in most cases [1]. In related spirocyclic systems, this strategy has increased compound half-life in microsomes from minutes to over an hour [2]. Therefore, using this oxetane amine over a gem-dimethyl analog provides a high-probability path to addressing metabolic liabilities.

Pharmacokinetics Drug Metabolism Microsomal Stability

Enhanced Aqueous Solubility: A 4- to 4000-Fold Improvement Over Gem-Dimethyl Analogs

Oxetane-containing compounds are known for their markedly improved aqueous solubility compared to their gem-dimethyl counterparts. A seminal review of oxetanes in drug discovery states that substituting a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to more than 4000 [1]. While 1-(oxetan-3-yl)ethan-1-amine's specific solubility is not provided, its structural motif aligns with this well-documented class effect, making it a strategically superior choice over more lipophilic, non-polar building blocks for achieving a developable solubility profile.

Formulation Physicochemical Properties Bioavailability

Strategic Application Scenarios for 1-(Oxetan-3-yl)ethan-1-amine in Research and Development


Optimization of a Lead Series with Poor Metabolic Stability and High Lipophilicity

A drug discovery team has identified a promising hit series with high potency but suffers from rapid clearance in microsomal assays (half-life <10 min) and a LogP > 4. By using 1-(oxetan-3-yl)ethan-1-amine to replace a metabolically labile gem-dimethyl amine moiety, the team can simultaneously address both liabilities. Based on class-level evidence, the oxetane is expected to significantly improve metabolic stability and reduce LogP, as seen with the compound's predicted LogP of -0.75 [1]. This targeted substitution allows the team to maintain potency while drastically improving the lead series' pharmacokinetic profile.

Fragment-Based Drug Discovery (FBDD) for Kinase or Receptor Targets

In an FBDD campaign, a fragment with a primary amine is required for hydrogen bonding with a key aspartate residue in the ATP-binding pocket of a kinase. While cyclobutylamine or 4-aminopiperidine could serve as initial fragment hits, 1-(oxetan-3-yl)ethan-1-amine offers a unique three-dimensional, puckered shape that can improve shape complementarity and vector alignment within the pocket . This precise geometry can translate into a higher 'ligand efficiency' and a more tractable starting point for fragment growth, ultimately leading to more selective and potent inhibitors.

Improving Aqueous Solubility for In Vivo Formulation

A late-stage preclinical candidate with excellent potency exhibits near-zero aqueous solubility, preventing oral dosing. A back-up program is initiated to re-optimize the scaffold. Replacing a hydrophobic gem-dimethyl or cyclohexyl group with a 1-(oxetan-3-yl)ethan-1-amine-derived building block is a high-priority design strategy. The documented class effect of oxetane substitution demonstrates solubility increases ranging from 4-fold to over 4000-fold [1]. This targeted chemical modification provides a direct, validated solution to the candidate's most critical development hurdle.

Synthesis of Hydrophilic Bifunctional Linkers for PROTACs or ADCs

In the design of PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs), linker chemistry is critical. The linker must be stable in circulation but allow for drug release, and importantly, it should not impart excessive lipophilicity that causes aggregation or poor pharmacokinetics. 1-(oxetan-3-yl)ethan-1-amine is an ideal monomeric building block for constructing such linkers. Its inherent polarity and low LogP (-0.75) [2] help maintain the overall hydrophilicity of the linker, while its primary amine provides a robust handle for conjugation to payloads or targeting ligands via amide bond formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(oxetan-3-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.